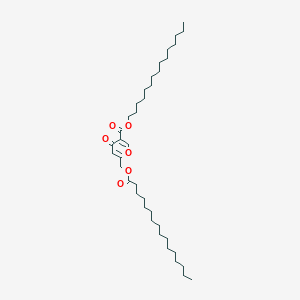

Kojic dipalmitate

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号 |

79725-98-7 |

|---|---|

分子式 |

C37H64O6 |

分子量 |

604.9 g/mol |

IUPAC名 |

(5-hexadecanoyloxy-4-oxopyran-2-yl) hexadecanoate |

InChI |

InChI=1S/C37H64O6/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-35(39)42-34-32-41-37(31-33(34)38)43-36(40)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h31-32H,3-30H2,1-2H3 |

InChIキー |

URJOWNUVTORLNY-UHFFFAOYSA-N |

正規SMILES |

CCCCCCCCCCCCCCCC(=O)OC1=CC(=O)C(=CO1)OC(=O)CCCCCCCCCCCCCCC |

製品の起源 |

United States |

Foundational & Exploratory

Synthesis and Characterization of Kojic Dipalmitate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of kojic dipalmitate, a widely used active ingredient in the cosmetics and pharmaceutical industries for its skin-lightening and antioxidant properties. This document details the chemical synthesis pathways, purification methods, and a comprehensive suite of characterization techniques to ensure the identity, purity, and physicochemical properties of the final product.

Physicochemical Properties of this compound

This compound (KDP) is a diesterified derivative of kojic acid, offering enhanced stability and lipophilicity, which improves its formulation compatibility and skin penetration. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | References |

| Molecular Formula | C38H66O6 | [1] |

| Molecular Weight | 618.9 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 94 - 97.83 °C | [1][2] |

| Solubility | Insoluble in water; Soluble in oil, alcohol, mineral oil, and esters. | [1] |

| Stability | Stable to light and heat over a wide pH range (4-9). Does not readily chelate metal ions, reducing color change in formulations. |

Synthesis of this compound

The most common and scalable method for synthesizing this compound is through the chemical esterification of kojic acid with palmitoyl chloride. This method involves a two-step process: the synthesis of palmitoyl chloride from palmitic acid, followed by the esterification of kojic acid.

Chemical Synthesis Workflow

The overall workflow for the chemical synthesis of this compound is depicted in the following diagram.

Caption: Chemical synthesis workflow of this compound.

Experimental Protocol: Chemical Synthesis

Step 1: Synthesis of Palmitoyl Chloride [3][4]

-

In a three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser, add palmitic acid.

-

Dissolve the palmitic acid in a suitable solvent such as carbon tetrachloride (CCl4).

-

Slowly add phosphorus trichloride (PCl3) or thionyl chloride (SOCl2) dropwise through the dropping funnel while stirring at a low speed.

-

After the initial reaction subsides, heat the mixture to 55-60°C and maintain for several hours until the reaction is complete.

-

After completion, the resulting palmitoyl chloride can be purified by distillation or used directly in the next step after removing the by-products.

Step 2: Synthesis of this compound [3][5]

-

In a separate three-neck flask, dissolve kojic acid in a mixture of acetone and pyridine. The pyridine acts as a base to neutralize the HCl generated during the reaction.

-

Cool the solution to approximately 10°C.

-

Slowly add the previously synthesized palmitoyl chloride dropwise to the kojic acid solution with continuous stirring.

-

After the addition is complete, allow the reaction to proceed at room temperature for several hours. The formation of a precipitate indicates the progress of the reaction.[5]

-

Upon completion, the crude this compound is collected by filtration.

Step 3: Purification by Recrystallization [3][5]

-

Wash the crude product multiple times with cold water to remove any remaining pyridine hydrochloride and other water-soluble impurities.

-

Recrystallize the crude this compound from a suitable solvent, such as ethanol.[5]

-

Dissolve the crude product in hot ethanol and allow it to cool slowly to form crystals.

-

Collect the purified white, flaky crystals by filtration and dry them under a vacuum.

Characterization of this compound

A thorough characterization of the synthesized this compound is crucial to confirm its identity, purity, and crystalline structure. The following are standard analytical techniques employed for this purpose.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule, confirming the esterification of kojic acid.

Experimental Protocol:

-

Prepare a sample by grinding 1-2 mg of the synthesized this compound with approximately 100 mg of dry potassium bromide (KBr) using a mortar and pestle.[6]

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Acquire the FTIR spectrum over a range of 4000-400 cm⁻¹ using an FTIR spectrometer.[6]

-

The spectrum should show characteristic ester carbonyl (C=O) stretching bands around 1735 cm⁻¹, a decrease in the broad hydroxyl (-OH) band of kojic acid, and the appearance of long-chain alkyl C-H stretching bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure of this compound and confirm the successful esterification at both hydroxyl groups.

Experimental Protocol:

-

Dissolve a small amount of the purified this compound in deuterated chloroform (CDCl₃).[3]

-

Record the ¹H and ¹³C NMR spectra using a 400 or 500 MHz NMR spectrometer.[3]

-

The ¹H NMR spectrum is expected to show signals corresponding to the protons of the pyrone ring and the long aliphatic chains of the palmitate groups. The absence of the hydroxyl proton signals from kojic acid confirms complete esterification.

-

The ¹³C NMR spectrum will show characteristic signals for the carbonyl carbons of the ester groups, the carbons of the pyrone ring, and the numerous carbons of the palmitate chains.

Differential Scanning Calorimetry (DSC)

DSC is used to determine the melting point and assess the crystallinity of the synthesized this compound.

Experimental Protocol: [7]

-

Accurately weigh approximately 5 mg of the this compound sample into a sealed aluminum pan.

-

Place the sample pan and an empty reference pan in the DSC instrument.

-

Heat the sample at a constant rate of 15°C/min from 30°C to 300°C.[7]

-

The resulting thermogram will show an endothermic peak corresponding to the melting of the crystalline material. The peak temperature is taken as the melting point.

X-ray Diffraction (XRD)

XRD analysis is employed to investigate the crystalline structure of the this compound powder.

Experimental Protocol:

-

Mount the powdered this compound sample on a sample holder.

-

Perform the XRD analysis using a diffractometer with Cu Kα radiation.

-

Scan the sample over a 2θ range of 5° to 70°.

-

The resulting diffraction pattern, with its characteristic peaks, provides a fingerprint of the crystalline structure of this compound.

Conclusion

This technical guide has outlined the synthesis and comprehensive characterization of this compound. The provided protocols for chemical synthesis via palmitoyl chloride and subsequent purification offer a reliable method for obtaining high-purity this compound. The detailed methodologies for FTIR, NMR, DSC, and XRD analysis are essential for confirming the structure, purity, and physicochemical properties of the synthesized product, ensuring its quality and suitability for use in research, development, and commercial applications. Adherence to these protocols will enable researchers and drug development professionals to produce and verify this compound of high quality for their specific needs.

References

- 1. mdpi.com [mdpi.com]

- 2. Comparative Stability of Two Anti-hyperpigmentation Agents: Kojic Acid as a Natural Metabolite and Its Di-Palmitate Ester, Under Oxidative Stress; Application to Pharmaceutical Formulation Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biodegradable Kojic Acid-Based Polymers: Controlled Delivery of Bioactives for Melanogenesis Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. ijprajournal.com [ijprajournal.com]

- 7. scielo.br [scielo.br]

A Comprehensive Technical Guide to the Physicochemical Properties of Kojic Dipalmitate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kojic dipalmitate, an esterified derivative of kojic acid, has garnered significant attention in the cosmetic and pharmaceutical industries for its superior stability and efficacy as a skin-lightening agent. This technical guide provides an in-depth analysis of the core physicochemical properties of this compound, offering a valuable resource for researchers, scientists, and professionals involved in drug development and formulation. This document details the compound's key characteristics, supported by structured data, comprehensive experimental protocols, and visual representations of its mechanism of action and analytical workflows.

Introduction

Kojic acid, a naturally occurring fungal metabolite, is well-known for its ability to inhibit tyrosinase, a key enzyme in melanin synthesis. However, its application in cosmetic and pharmaceutical formulations is often limited by its instability, particularly its susceptibility to degradation by light and heat. This compound (KDP) is a diesterified derivative of kojic acid that overcomes these stability issues while retaining the desired therapeutic effects.[1][2] Its lipophilic nature enhances its solubility in oil-based formulations and improves its penetration into the skin.[3][4] This guide serves as a comprehensive resource on the essential physicochemical properties of this compound.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the tables below, providing a clear and concise overview of its characteristics.

Table 1: General Physicochemical Properties of this compound

| Property | Value | References |

| Appearance | White to off-white/pale yellow crystalline powder or solid. | [5][6] |

| Odor | Odorless or mild characteristic odor. | [5] |

| Molecular Formula | C38H66O6 | [7] |

| Molecular Weight | 618.9 g/mol | [7] |

| CAS Number | 79725-98-7 | [6] |

Table 2: Thermal and Spectroscopic Properties of this compound

| Property | Value | References |

| Melting Point | 92-97°C | [7] |

| Boiling Point | 684.7 °C at 760 mmHg (Predicted) | |

| Flash Point | 273.9 °C (Predicted) | |

| UV Detection Wavelength | 250 nm | [8] |

Table 3: Solubility and Stability of this compound

| Property | Description | References |

| Solubility in Water | Practically insoluble. | [5] |

| Solubility in Organic Solvents | Soluble in oils, alcohol, mineral oil, and esters. | [6] |

| pH Stability | Stable over a wide pH range of 3-10. | [7] |

| Light and Heat Stability | More stable than kojic acid; does not easily oxidize or change color. | [1][2] |

| Oxidative Stability | Degrades under liquid oxidative stress, though more stable than kojic acid in some formulations. | [9] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the accurate characterization and quality control of this compound. The following sections provide comprehensive protocols for its synthesis and analysis.

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of kojic acid with palmitoyl chloride.[5][6]

Materials:

-

Kojic acid

-

Palmitic acid

-

Thionyl chloride or Phosphorus trichloride (PCl3)

-

Pyridine (catalyst)

-

N,N-dimethylformamide (DMF) or Acetone (solvent)

-

Dichloromethane

-

Triethylamine

-

4-dimethylaminopyridine (DMAP)

Protocol:

-

Preparation of Palmitoyl Chloride: Palmitoyl chloride is synthesized by reacting palmitic acid with a halogenating agent like thionyl chloride or PCl3. This reaction is typically carried out at a temperature of 60-65°C.[5][6]

-

Esterification Reaction: In a reaction vessel, kojic acid is dissolved in a suitable solvent such as DMF or acetone, with pyridine acting as a catalyst.[5][6] Alternatively, kojic acid can be suspended in dry dichloromethane with triethylamine and DMAP.[10]

-

Addition of Palmitoyl Chloride: The prepared palmitoyl chloride is then slowly added to the kojic acid solution. The reaction is maintained at a controlled temperature, typically between 15-25°C.[5]

-

Reaction Monitoring and Work-up: The reaction is monitored for completion. After the reaction is finished, the crude product is obtained by washing with water and subsequent filtration.[6]

-

Purification: The crude this compound is purified by recrystallization from a suitable solvent to yield a white crystalline product.[6]

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

DSC is a precise method for determining the melting point and thermal behavior of this compound.[7]

Instrumentation:

-

Differential Scanning Calorimeter (e.g., DSC-60, Shimadzu)

-

Aluminum pans

-

Alumina (as reference material)

Protocol:

-

Sample Preparation: Accurately weigh approximately 5 mg of the this compound sample into a sealed aluminum pan.

-

Instrument Setup: Place an empty sealed aluminum pan with alumina as the reference in the DSC instrument.

-

Thermal Analysis: Heat the sample at a constant rate of 15°C/min from 30°C to 300°C.

-

Data Analysis: The endothermic peak in the resulting thermogram corresponds to the melting point of the sample. Software such as TA-60 can be used for data analysis and calculation of the exact melting point.[7]

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for determining the purity and concentration of this compound in various samples.[8][11]

Instrumentation:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., YWG C18, 250 x 4.6 mm, 10 µm)

Chromatographic Conditions:

-

Mobile Phase: A mixture of tetrahydrofuran (THF) and methanol. The optimal ratio is typically around 25:75 (v/v).[8][11]

-

Flow Rate: 0.8 to 1.5 ml/min, with an optimal flow rate of 1.0 ml/min.[8]

-

Column Temperature: 25 to 45°C.[8]

-

Detection Wavelength: 250 nm.[8]

Protocol:

-

Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

-

Sample Preparation: Dissolve the sample containing this compound in the mobile phase and filter it through a 0.45 µm syringe filter before injection.

-

Injection and Analysis: Inject the prepared standard and sample solutions into the HPLC system.

-

Quantification: The concentration of this compound in the sample is determined by comparing the peak area of the sample with the calibration curve generated from the standard solutions.

Stability Testing

Stability testing is essential to determine the shelf life and storage conditions for this compound. The protocol should follow the International Council for Harmonisation (ICH) guidelines.[9][12][13]

Protocol:

-

Batch Selection: Use at least three primary batches of this compound for the study. The batches should be manufactured using a process that simulates the final production process.[12]

-

Storage Conditions: Store the samples under various conditions as specified by ICH guidelines, including long-term (e.g., 25°C ± 2°C / 60% RH ± 5% RH for 12 months) and accelerated (e.g., 40°C ± 2°C / 75% RH ± 5% RH for 6 months) conditions.[13]

-

Testing Frequency: Analyze the samples at specified time intervals (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term testing and 0, 3, 6 months for accelerated testing).

-

Analytical Methods: Use a validated stability-indicating analytical method, such as HPLC, to determine the purity and degradation products of this compound.

-

Evaluation: Evaluate the data for any significant changes in the physicochemical properties of the substance over time to establish a re-test period or shelf life.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key processes and pathways related to this compound.

Caption: Mechanism of action of this compound in inhibiting melanin synthesis.

References

- 1. CN105296554A - Preparation method for preparing kojic acid dipalmitate through compound enzyme method - Google Patents [patents.google.com]

- 2. perkinelmer.com.ar [perkinelmer.com.ar]

- 3. preprints.org [preprints.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of this compound | Semantic Scholar [semanticscholar.org]

- 6. CN101759676A - Preparation method of novel whitening additive, i.e. kojic acid dipalmitate - Google Patents [patents.google.com]

- 7. Comparative Stability of Two Anti-hyperpigmentation Agents: Kojic Acid as a Natural Metabolite and Its Di-Palmitate Ester, Under Oxidative Stress; Application to Pharmaceutical Formulation Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN1188700C - Method for quantitatively analyzing this compound and use thereof - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. KR20200136639A - Method for preparing kojic acid derivative and cosmetic composition comprising kojic acid derivative prepared therefrom - Google Patents [patents.google.com]

- 11. CN1472530A - Method for quantitatively analyzing this compound and use thereof - Google Patents [patents.google.com]

- 12. snscourseware.org [snscourseware.org]

- 13. database.ich.org [database.ich.org]

An In-depth Technical Guide to the Mechanism of Action of Kojic Dipalmitate on Tyrosinase

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Kojic dipalmitate (KDP) is a widely utilized diesterified derivative of kojic acid, engineered for enhanced stability and lipophilicity in cosmetic and pharmaceutical formulations targeting hyperpigmentation. Its mechanism of action is primarily indirect, functioning as a prodrug that, upon topical application, penetrates the epidermis and is subsequently hydrolyzed by cutaneous esterases to release its parent compound, kojic acid (KA). It is the liberated kojic acid that acts as the direct inhibitor of tyrosinase, the rate-limiting enzyme in melanin biosynthesis. Kojic acid exerts its inhibitory effect through a multi-faceted approach: as a competitive inhibitor of the monophenolase activity and a mixed-type inhibitor of the diphenolase activity of tyrosinase, and by chelating the copper ions within the enzyme's active site, thereby rendering it inactive. This guide provides a comprehensive overview of this mechanism, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biological and experimental pathways.

The Prodrug Mechanism of this compound

This compound is designed to overcome the inherent instability of kojic acid, which is susceptible to degradation by light, heat, and oxidation.[1][2] The core of its mechanism lies in its bioactivation within the skin.

In-Situ Liberation of Kojic Acid

Upon topical application, the oil-soluble nature of this compound facilitates its penetration into the epidermis.[3][4] Within the viable layers of the skin, ubiquitous esterase enzymes catalyze the hydrolysis of the two palmitate ester linkages, releasing free kojic acid directly at the site of action.[3][5][6][7] This targeted release ensures that the active compound is available to interact with melanocytes, the melanin-producing cells.

Molecular Mechanism of Kojic Acid on Tyrosinase

The inhibitory activity of this compound is directly attributable to the released kojic acid. Tyrosinase is a copper-containing enzyme that catalyzes the first two rate-limiting steps in melanogenesis: the hydroxylation of L-tyrosine to L-DOPA (monophenolase activity) and the subsequent oxidation of L-DOPA to dopaquinone (diphenolase activity).[5][8] Kojic acid interferes with both of these functions.

Inhibition of Tyrosinase's Catalytic Activities

Kojic acid is classified as a "true inhibitor" of tyrosinase and exhibits a dual mode of inhibition on the enzyme's distinct activities[5].

-

Competitive Inhibition of Monophenolase Activity: Kojic acid competes with the substrate L-tyrosine for binding to the active site of the enzyme, thereby preventing the initial hydroxylation step of melanin synthesis.[9]

-

Mixed-Type Inhibition of Diphenolase Activity: For the oxidation of L-DOPA, kojic acid demonstrates mixed-type inhibition, meaning it can bind to both the free enzyme and the enzyme-substrate complex.[9] This multifaceted inhibition significantly reduces the overall catalytic efficiency of tyrosinase.

Chelation of Copper Ions

The active site of tyrosinase contains two copper ions that are essential for its catalytic activity. Kojic acid acts as a potent chelating agent, binding to these copper ions and effectively inactivating the enzyme.[10] This sequestration of the metallic cofactors is a critical component of its inhibitory mechanism.

Quantitative Data on Tyrosinase Inhibition

The inhibitory potency of kojic acid, the active metabolite of this compound, has been quantified in numerous studies. Kojic acid is frequently used as a positive control in tyrosinase inhibition assays.

| Inhibitor | Enzyme Source | Substrate | Inhibition Type | IC50 Value | Reference |

| Kojic Acid | Mushroom | L-DOPA | Mixed-type | 121 ± 5 µM | [9] |

| Kojic Acid | Mushroom | L-Tyrosine | Competitive | Not specified | [9] |

| Kojic Acid | Mushroom | L-DOPA | Not specified | 23.12 ± 1.26 µmol/L |

Signaling Pathways in Melanogenesis Affected by Kojic Acid

Kojic acid's inhibition of tyrosinase directly impacts the melanogenesis signaling pathway, which is a complex cascade regulated by various stimuli, most notably ultraviolet (UV) radiation. The pathway culminates in the synthesis of melanin within melanosomes.

Experimental Protocols

In Vitro Mushroom Tyrosinase Inhibition Assay

This protocol outlines a common method for assessing the inhibitory activity of a compound on mushroom tyrosinase using L-DOPA as the substrate.

Materials and Reagents:

-

Mushroom Tyrosinase (e.g., 1000 U/mL stock solution in phosphate buffer)

-

L-3,4-dihydroxyphenylalanine (L-DOPA)

-

This compound (Test Inhibitor)

-

Kojic Acid (Positive Control)

-

Dimethyl sulfoxide (DMSO) for dissolving oil-soluble inhibitors

-

Sodium Phosphate Buffer (e.g., 0.1 M, pH 6.8)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in DMSO. Create serial dilutions to achieve the desired final assay concentrations.

-

Prepare a stock solution of Kojic Acid in phosphate buffer or DMSO. Create serial dilutions.

-

Prepare a working solution of L-DOPA (e.g., 10 mM) in phosphate buffer immediately before use.

-

Prepare a working solution of mushroom tyrosinase (e.g., 60 U/mL) in cold phosphate buffer.

-

-

Assay Setup (in a 96-well plate):

-

Test Wells: Add 20 µL of the this compound dilution, 100 µL of phosphate buffer, and 40 µL of the tyrosinase solution.

-

Positive Control Wells: Add 20 µL of the Kojic Acid dilution, 100 µL of phosphate buffer, and 40 µL of the tyrosinase solution.

-

Enzyme Control Wells: Add 20 µL of the vehicle (e.g., DMSO at the same concentration as in the test wells), 100 µL of phosphate buffer, and 40 µL of the tyrosinase solution.

-

Blank Wells: Add 20 µL of the corresponding inhibitor dilution or vehicle and 140 µL of phosphate buffer (no enzyme).

-

-

Pre-incubation: Incubate the plate at 25°C for 10 minutes to allow for interaction between the enzyme and the inhibitors.

-

Reaction Initiation: Add 40 µL of the L-DOPA solution to all wells to start the reaction. The total volume in each well will be 200 µL.

-

Absorbance Measurement: Immediately measure the absorbance at 475 nm using a microplate reader in kinetic mode, taking readings every minute for 20-30 minutes.

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve (ΔAbs/min).

-

Calculate the percentage of inhibition using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100 Where V_control is the rate of the enzyme control well and V_inhibitor is the rate of the test or positive control well.

-

The IC50 value (the concentration of inhibitor that causes 50% inhibition) can be determined by plotting the percentage of inhibition against the inhibitor concentration.

-

Experimental Workflow for Assessing this compound

The evaluation of this compound as a tyrosinase inhibitor requires a multi-step approach that accounts for its prodrug nature.

Conclusion

The mechanism of action of this compound on tyrosinase is a well-defined, indirect process that leverages its improved chemical stability and skin permeability to deliver kojic acid to its site of action. As a prodrug, this compound is hydrolyzed by cutaneous esterases, releasing kojic acid, which then acts as a potent competitive and mixed-type inhibitor of tyrosinase's monophenolase and diphenolase activities, respectively. Furthermore, kojic acid's ability to chelate the essential copper ions in the enzyme's active site solidifies its role as an effective tyrosinase inactivator. This comprehensive understanding of its multi-step mechanism is crucial for the continued development and optimization of formulations aimed at treating hyperpigmentation disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 3. activeconceptsllc.com [activeconceptsllc.com]

- 4. researchgate.net [researchgate.net]

- 5. Nanotechnology-Enhanced Cosmetic Application of Kojic Acid Dipalmitate, a Kojic Acid Derivate with Improved Properties [mdpi.com]

- 6. preprints.org [preprints.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Kojic Acid Showed Consistent Inhibitory Activity on Tyrosinase from Mushroom and in Cultured B16F10 Cells Compared with Arbutins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

In Vitro Enzymatic Inhibition Studies of Kojic Dipalmitate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kojic dipalmitate (KDP), a diester derivative of kojic acid, is a widely utilized agent in the cosmetics industry for its skin-lightening properties. Its efficacy is primarily attributed to the inhibition of tyrosinase, the rate-limiting enzyme in melanin biosynthesis. This technical guide provides an in-depth overview of the in vitro enzymatic inhibition studies of this compound, focusing on its mechanism of action, experimental protocols for assessing its inhibitory activity, and a summary of relevant quantitative data. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in the development of novel dermatological and cosmetic agents.

Introduction

Melanin, the primary determinant of skin, hair, and eye color, is produced through a complex biochemical process known as melanogenesis. The dysregulation of this pathway can lead to hyperpigmentary disorders such as melasma and post-inflammatory hyperpigmentation. A key strategy in the management of these conditions is the inhibition of tyrosinase, a copper-containing enzyme that catalyzes the initial and rate-limiting steps of melanin synthesis.

Kojic acid, a naturally occurring fungal metabolite, is a well-established tyrosinase inhibitor. However, its application in cosmetic formulations is often limited by its instability to light, heat, and oxidation. To overcome these limitations, more stable derivatives have been synthesized, with this compound being one of the most successful. This compound is a lipophilic derivative that is believed to act as a prodrug, being hydrolyzed by cutaneous esterases to release kojic acid, the active tyrosinase inhibitor, directly within the skin. This in situ release mechanism is thought to contribute to its enhanced efficacy and stability.

This guide will delve into the scientific principles and practical methodologies for evaluating the tyrosinase inhibitory potential of this compound in an in vitro setting.

Mechanism of Action: Tyrosinase Inhibition

The primary mechanism by which this compound exerts its depigmenting effect is through the inhibition of tyrosinase. Following its topical application and subsequent hydrolysis to kojic acid, the active molecule inhibits tyrosinase through multiple actions:

-

Copper Chelation: Tyrosinase is a metalloenzyme that contains copper ions in its active site, which are essential for its catalytic activity. Kojic acid acts as a chelating agent, binding to these copper ions and rendering the enzyme inactive.

-

Competitive Inhibition: Kojic acid competitively inhibits the monophenolase activity of tyrosinase, which is the hydroxylation of L-tyrosine to L-DOPA (3,4-dihydroxyphenylalanine). It competes with the substrate (L-tyrosine) for binding to the active site of the enzyme.

-

Mixed Inhibition: For the diphenolase activity of tyrosinase, which is the oxidation of L-DOPA to dopaquinone, kojic acid exhibits a mixed-type inhibition. This indicates that it can bind to both the free enzyme and the enzyme-substrate complex.

The overall effect is a reduction in the production of melanin precursors, leading to a decrease in melanin synthesis.

Melanin Synthesis Pathway

The following diagram illustrates the key steps in the melanin synthesis pathway and the point of inhibition by kojic acid.

Experimental Protocols

This section provides a detailed methodology for an in vitro tyrosinase inhibition assay adapted for the evaluation of the lipophilic compound, this compound.

Materials and Reagents

-

Mushroom Tyrosinase (EC 1.14.18.1)

-

L-DOPA (3,4-dihydroxyphenylalanine)

-

This compound

-

Kojic Acid (as a positive control)

-

Sorbitan oleate

-

Polysorbate 80

-

Phosphate buffer (0.1 M, pH 6.8)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader

Preparation of Solutions

-

Phosphate Buffer (0.1 M, pH 6.8): Prepare a 0.1 M solution of sodium phosphate and adjust the pH to 6.8 using phosphoric acid or sodium hydroxide.

-

Mushroom Tyrosinase Solution: Prepare a stock solution of mushroom tyrosinase in cold phosphate buffer to a final concentration of 500-1000 U/mL. The exact concentration may need to be optimized based on the activity of the enzyme lot. Keep the solution on ice.

-

L-DOPA Solution (2.5 mM): Dissolve L-DOPA in phosphate buffer to a final concentration of 2.5 mM. Prepare this solution fresh just before use as it is prone to auto-oxidation.

-

Kojic Acid Stock Solution (Positive Control): Dissolve kojic acid in phosphate buffer or a small amount of DMSO to create a stock solution (e.g., 10 mM). Prepare serial dilutions in phosphate buffer to obtain the desired final assay concentrations.

-

This compound Dispersion: Due to its lipophilic nature, this compound requires a specific preparation method for use in an aqueous assay buffer. A dispersion can be prepared by mixing 10 mg of this compound with 375 mg of sorbitan oleate and 375 mg of polysorbate 80, followed by heating to create a suitable dispersion. Further dilutions can be made in phosphate buffer to achieve the desired test concentrations.

Tyrosinase Inhibition Assay Procedure

-

Assay Plate Setup: Add the following reagents to the wells of a 96-well microplate:

-

Test Wells: 20 µL of this compound dispersion at various concentrations.

-

Positive Control Wells: 20 µL of Kojic Acid solution at various concentrations.

-

Blank Wells (for each test and control concentration): 20 µL of the respective inhibitor solution/dispersion.

-

Negative Control Well: 20 µL of phosphate buffer (or the vehicle used for KDP dispersion).

-

-

Add 140 µL of phosphate buffer (pH 6.8) to all wells.

-

To the test, positive control, and negative control wells, add 20 µL of the mushroom tyrosinase solution. To the blank wells, add 20 µL of phosphate buffer instead of the enzyme solution.

-

Pre-incubation: Incubate the plate at 25°C for 10 minutes.

-

Reaction Initiation: Add 20 µL of the L-DOPA solution to all wells to initiate the enzymatic reaction.

-

Measurement: Immediately measure the absorbance at 475 nm using a microplate reader. Take readings at regular intervals (e.g., every minute) for 20-30 minutes to monitor the formation of dopachrome.

-

Calculation of Inhibition: The percentage of tyrosinase inhibition is calculated using the following formula:

% Inhibition = [ (A_control - A_sample) / A_control ] * 100

Where:

-

A_control is the absorbance of the negative control (enzyme + substrate without inhibitor).

-

A_sample is the absorbance of the test or positive control well (enzyme + substrate + inhibitor).

The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can be determined by plotting the percentage of inhibition against the inhibitor concentration.

-

Experimental Workflow Diagram

The following diagram outlines the workflow for the in vitro tyrosinase inhibition assay.

Quantitative Data Summary

The following tables summarize the available quantitative data on the in vitro enzymatic inhibition of this compound and its active form, kojic acid.

Table 1: Tyrosinase Inhibition by this compound

| Compound | Concentration | % Inhibition | Enzyme Source | Substrate | Reference |

| This compound (in nanocapsules) | 13.75 µg/mL | 17% | Mushroom Tyrosinase | L-Tyrosine | [1] |

Note: The inhibition by the this compound formulation was reported to be significantly greater than that of a kojic acid solution at a corresponding concentration.[1] Due to the prodrug nature of this compound, which requires enzymatic conversion to the active kojic acid, direct IC50 values on isolated tyrosinase are not widely reported in the literature.

Table 2: Tyrosinase Inhibition by Kojic Acid (Positive Control)

| Compound | IC50 Value (Monophenolase) | IC50 Value (Diphenolase) | Enzyme Source | Substrate | Reference |

| Kojic Acid | 70 ± 7 µM | 121 ± 5 µM | Mushroom Tyrosinase | L-Tyrosine / L-DOPA | [2] |

Discussion and Conclusion

In vitro enzymatic inhibition studies are a cornerstone in the evaluation of potential skin-lightening agents. For this compound, these studies confirm its role as an effective inhibitor of tyrosinase, the key enzyme in melanogenesis. The primary challenge in conducting these assays lies in the lipophilic nature of this compound, which necessitates specialized formulation approaches to ensure its solubility and availability to the enzyme in an aqueous environment.

The available data, although not providing a direct IC50 value for this compound, indicates its superior inhibitory effect in formulated systems compared to kojic acid. This is likely attributable to its enhanced stability and its ability to act as a prodrug, delivering the active kojic acid directly to the site of action.

The experimental protocol detailed in this guide provides a robust framework for the in vitro assessment of this compound and other lipophilic tyrosinase inhibitors. By carefully controlling experimental conditions and employing appropriate solubilization techniques, researchers can obtain reliable and reproducible data to support the development of new and improved dermatological products.

Future research should focus on cellular and ex vivo models to further elucidate the efficacy of this compound, taking into account its percutaneous absorption and enzymatic conversion within the skin. Such studies will provide a more comprehensive understanding of its biological activity and its potential as a leading agent in the treatment of hyperpigmentary disorders.

References

A Technical Guide to Kojic Dipalmitate: Molecular Insights for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the molecular formula, structure, and physicochemical properties of Kojic dipalmitate, a widely utilized tyrosinase inhibitor in the cosmetics and pharmaceutical industries. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and data to support further investigation and application of this compound.

Molecular Formula and Structure

This compound is a diester derivative of kojic acid, formed by the esterification of the two hydroxyl groups of kojic acid with palmitic acid. This structural modification enhances the lipophilicity and stability of the parent compound, kojic acid.

Molecular Formula: C₃₈H₆₆O₆

Molecular Weight: 618.93 g/mol [1][2]

Chemical Name: 2-(palmitoyloxymethyl)-5-(palmitoyloxy)-4H-pyran-4-one

CAS Number: 79725-98-7

The structure of this compound consists of a γ-pyrone ring, which is the core of kojic acid, with two palmitate chains attached at the C-5 and C-7 positions. This structure renders the molecule significantly more oil-soluble and stable to light and heat compared to kojic acid.[1][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, providing a comparative overview of its characteristics.

| Property | Value | References |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 92-96 °C | [2] |

| Solubility | Insoluble in water; Soluble in oils, alcohol, and esters. | [1] |

| Stability | Stable to light, heat, and a wide pH range. | [1][3] |

Synthesis and Purification

This compound can be synthesized through both chemical and enzymatic methods. The following sections detail the experimental protocols for each approach.

Chemical Synthesis

A common method for the chemical synthesis of this compound involves the acylation of kojic acid with palmitoyl chloride.

Experimental Protocol:

-

Preparation of Palmitoyl Chloride: Palmitic acid is reacted with a halogenating agent, such as thionyl chloride or phosphorus trichloride (PCl₃), to produce palmitoyl chloride. The reaction is typically carried out at a temperature of 60-65 °C.[4]

-

Acylation of Kojic Acid: Kojic acid is dissolved in a suitable solvent, such as a mixture of acetone and pyridine. Pyridine also acts as a catalyst for the reaction.[1]

-

Palmitoyl chloride is then added dropwise to the kojic acid solution while maintaining the reaction temperature between 15-25 °C.[4]

-

The reaction mixture is stirred for a specified period to ensure complete esterification.

-

Upon completion, the crude product is obtained by washing with distilled water and subsequent filtration.[1]

Enzymatic Synthesis

Enzymatic synthesis offers a milder and more specific alternative to chemical methods, often utilizing lipases as catalysts.

Experimental Protocol:

-

Reaction Setup: Kojic acid and palmitic acid are dissolved in a suitable organic solvent, such as acetone.[5]

-

A lipase, or a combination of lipases (e.g., Amano PS and Novozym 435), is added to the mixture.[5] The substrate molar ratio of palmitic acid to kojic acid is typically optimized, for instance, at 2:1.[5]

-

The reaction is carried out at a controlled temperature, for example, 50 °C, with constant stirring.[5]

-

The progress of the reaction can be monitored using techniques like gas chromatography.

-

After the reaction, the enzyme is removed by filtration.

Purification

The crude this compound obtained from either synthesis method requires purification to remove unreacted starting materials and byproducts.

Experimental Protocol:

-

Extraction: The crude product is dissolved in a suitable solvent like dichloromethane and extracted multiple times.[6]

-

The organic phases are combined and the solvent is removed by rotary evaporation to yield the crude this compound.[6]

-

Recrystallization: The crude product is then recrystallized from a suitable solvent, such as ethyl acetate, to obtain purified this compound crystals.[6]

-

The purified crystals are dried under vacuum.

Spectroscopic Characterization

The structure and purity of this compound are confirmed using various spectroscopic techniques.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule.

¹H NMR (400 MHz, CDCl₃) δ (ppm):

| Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| 8.08 | s | 1H | H-6 (pyrone ring) |

| 6.55 | s | 1H | H-3 (pyrone ring) |

| 5.15 | s | 2H | -CH₂-O- (C-7) |

| 2.58 | t, J = 7.6 Hz | 2H | α-CH₂ of palmitoyl at C-5 |

| 2.40 | t, J = 7.2 Hz | 2H | α-CH₂ of palmitoyl at C-7 |

| 1.75 | m | 2H | β-CH₂ of palmitoyl at C-5 |

| 1.63 | m | 2H | β-CH₂ of palmitoyl at C-7 |

| 1.25 | m | 48H | -(CH₂)₁₂- of both palmitoyl chains |

| 0.88 | t, J = 6.8 Hz | 6H | Terminal -CH₃ of both palmitoyl chains |

Note: The assignments are based on typical chemical shifts for similar structures and the provided data from a patent.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. While specific spectra for this compound are not widely published, the expected characteristic peaks would include:

-

C=O stretching (ester): ~1740-1720 cm⁻¹

-

C=O stretching (γ-pyrone): ~1650 cm⁻¹

-

C=C stretching (pyrone ring): ~1620 cm⁻¹ and ~1580 cm⁻¹

-

C-O stretching (ester): ~1250-1100 cm⁻¹

-

C-H stretching (aliphatic): ~2920 cm⁻¹ and ~2850 cm⁻¹

Mass Spectrometry (MS)

Detailed mass spectrometry data with fragmentation patterns for this compound is not extensively reported. The molecular ion peak [M]⁺ would be expected at m/z 618.9. Fragmentation would likely involve the loss of the palmitoyl chains.

Mechanism of Action: Tyrosinase Inhibition

This compound functions as a skin lightening agent by inhibiting the enzyme tyrosinase, which is a key enzyme in the biosynthesis of melanin.

References

- 1. CN101759676A - Preparation method of novel whitening additive, i.e. kojic acid dipalmitate - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis of this compound | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. CN105296554A - Preparation method for preparing kojic acid dipalmitate through compound enzyme method - Google Patents [patents.google.com]

Solubility Profile of Kojic Dipalmitate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Kojic Dipalmitate in various organic solvents. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and cosmetic formulation, offering insights into solvent selection, formulation strategies, and analytical methodologies.

Introduction to this compound

This compound is a diesterified derivative of Kojic Acid, renowned for its skin-lightening properties.[1] Unlike its parent compound, this compound offers superior stability against light, heat, and oxidation, making it a preferred ingredient in cosmetic and pharmaceutical formulations.[2][3] Its lipophilic nature dictates its solubility profile, favoring organic solvents over aqueous media.[3] Understanding its solubility is paramount for developing stable, effective, and aesthetically pleasing topical products.

Quantitative Solubility Data

The following table summarizes the available quantitative and semi-quantitative solubility data for this compound in various organic solvents. It is important to note that comprehensive, temperature-dependent solubility data is limited in publicly available literature. The information presented here has been compiled from various technical data sheets and formulation guides.

| Solvent Class | Solvent | Solubility | Temperature | Notes |

| Esters | Isopropyl Myristate | Soluble | 80°C (176°F) | Often used as a co-solvent to prevent crystallization.[4][5] |

| Isopropyl Palmitate | Soluble | 80°C (176°F) | Recommended for dissolving this compound in the oil phase of emulsions.[2][4] | |

| Ethyl Acetate | Soluble | Not Specified | [6] | |

| Oils | Mineral Oil | Up to 10% (w/w) | Not Specified | [7] |

| Jojoba Oil | Up to 10% (w/w) | Not Specified | [7] | |

| Sweet Almond Oil | Up to 10% (w/w) | Not Specified | [7] | |

| Avocado Oil | Soluble | Not Specified | [8] | |

| Grape Seed Oil | Soluble | Not Specified | [8] | |

| Alcohols | Ethanol | Soluble | Not Specified | [6][8] |

| Hot Ethanol | Soluble | Not Specified | [5] | |

| Glycols | Propylene Glycol | Soluble | Heating Phase | [2][9] |

| Ethers | Tetrahydrofuran (THF) | Soluble | Not Specified | [10] |

| Water | Water | Insoluble | Not Specified | [2][7] |

Experimental Protocols for Solubility Determination

A precise and reproducible method for determining the solubility of this compound is crucial for formulation development and quality control. The following protocol outlines a comprehensive approach combining the principles of the shake-flask method with modern analytical techniques.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

Equilibrium Solubility Determination (Shake-Flask Method)

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent. The amount of this compound should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Equilibration: Tightly cap the vials and place them in a shaking incubator set to the desired temperature (e.g., 25°C, 40°C). Agitate the vials at a constant speed for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. Preliminary studies may be required to determine the optimal equilibration time.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle. For solvents where sedimentation is slow, centrifugation at the controlled temperature can be employed to separate the solid and liquid phases.

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant using a pre-warmed pipette (to prevent precipitation upon cooling). Immediately filter the aliquot through a syringe filter into a volumetric flask. Dilute the filtered sample with a suitable solvent (e.g., the mobile phase of the HPLC method) to a concentration within the calibrated range of the analytical method.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

The concentration of this compound in the filtered and diluted samples can be accurately determined using a validated HPLC method.

-

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column

-

Mobile Phase: A mixture of methanol and water, or other suitable organic solvents.

-

Flow Rate: Typically 1.0 mL/min

-

Detection: UV detector at a wavelength of approximately 258 nm.

-

Injection Volume: 10-20 µL

-

-

Calibration: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Inject these standards into the HPLC system to generate a calibration curve by plotting peak area against concentration.

-

Sample Analysis: Inject the diluted samples into the HPLC system and record the peak areas.

-

Calculation: Determine the concentration of this compound in the original supernatant by using the calibration curve and accounting for the dilution factor. The solubility is typically expressed in g/100g of solvent or mg/mL.

Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for determining the equilibrium solubility of this compound.

Solvent Selection Logic for Formulation

Caption: Decision-making flowchart for selecting an appropriate solvent for this compound.

References

- 1. engr.uky.edu [engr.uky.edu]

- 2. plamed.cn [plamed.cn]

- 3. mdpi.com [mdpi.com]

- 4. lotioncrafter.com [lotioncrafter.com]

- 5. This compound-Skin whitening [mcbiotec.com]

- 6. Kojic acid dipalmitate | 79725-98-7 [chemicalbook.com]

- 7. Is Kojic Acid Dipalmitate Soluble in Water Or Oil? - Herbal Extracts/Nutritional Supplements - News [sxytbio.com]

- 8. Kojic Acid Dipalmitate (99%) [sagechemicals.co.za]

- 9. ases.in [ases.in]

- 10. CN1472530A - Method for quantitatively analyzing this compound and use thereof - Google Patents [patents.google.com]

An In-depth Technical Guide on the Thermal Stability and Degradation Profile of Kojic Dipalmitate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kojic dipalmitate (KDP), a diester derivative of kojic acid, has emerged as a prominent ingredient in the pharmaceutical and cosmetic industries, primarily owing to its skin-lightening properties.[1][2] Its enhanced stability and lipophilicity compared to its parent compound, kojic acid, make it a preferred choice in formulations.[1][2] This technical guide provides a comprehensive overview of the thermal stability and degradation profile of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to appreciating its stability characteristics.

| Property | Value | References |

| Chemical Name | 2-(palmitoyloxymethyl)-5-(palmitoyloxy)-4H-pyran-4-one | [1] |

| Molecular Formula | C₃₈H₆₆O₆ | [1] |

| Molecular Weight | 618.9 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1][2] |

| Melting Point | 92 - 96 °C | [1][2][3] |

| Solubility | Oil-soluble; soluble in alcohol, mineral oil, and esters | [1][2] |

Thermal Stability Profile

This compound is generally recognized for its superior thermal stability compared to kojic acid, which is prone to degradation and color change when exposed to heat.[1][2]

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference. It is a valuable tool for determining the melting point and purity of a substance. A study by Tazesh et al. reported a sharp endothermic peak for this compound at 97.83°C , corresponding to its melting point.[4][5]

Thermogravimetric Analysis (TGA)

While specific TGA data for this compound is not widely available in the reviewed literature, TGA is a critical technique for assessing thermal stability by measuring the change in mass of a sample as a function of temperature. A typical TGA experiment would reveal the onset temperature of decomposition and the percentage of weight loss at various temperatures, providing insights into the thermal degradation process.

Degradation Profile

The degradation of this compound can be initiated by several factors, including oxidation, hydrolysis, and photolysis.

Oxidative Degradation

Contrary to the general belief of its enhanced stability, a study on the comparative stability of Kojic acid and this compound under liquid oxidative stress (using hydrogen peroxide) revealed that this compound degraded more rapidly than Kojic acid.[4][5][6] The degradation was found to follow first-order kinetics .[4][6] The proposed mechanism for this oxidative degradation is the opening of the pyrone ring , which is considered the reactive moiety of the molecule, leading to the formation of smaller aliphatic chains.[1][2][4]

Hydrolytic Degradation

Hydrolysis is a key aspect of this compound's mechanism of action in dermatological applications. In the skin, esterase enzymes hydrolyze the ester bonds of this compound, leading to the in situ release of the active compound, kojic acid.[1][2][7] This enzymatic hydrolysis is a desired degradation pathway for its intended biological effect.

However, in aqueous formulations, non-enzymatic hydrolysis can also occur, potentially affecting the stability and efficacy of the product.[8] One study investigating the degradation of this compound under acidic hydrolytic conditions did not detect the formation of free kojic acid or palmitic acid, suggesting a more complex degradation pathway under such conditions.[6]

Photodegradation

This compound is generally considered to be more stable to light than kojic acid.[1][2] However, detailed studies on its photodegradation pathway and the specific byproducts formed are limited. It is important to note that the esterification of a molecule does not always guarantee enhanced photostability.[6]

Experimental Protocols

Synthesis of this compound

This compound is synthesized via the esterification of kojic acid with palmitic acid.[1][2][9]

Typical Protocol:

-

Kojic acid is dissolved in a suitable solvent (e.g., a mixture of acetone and pyridine).

-

Palmitoyl chloride (2 molar equivalents) is added to the solution.

-

The reaction is carried out at a controlled temperature (e.g., 23-25°C).

-

The resulting crude product is then purified, typically by recrystallization, to yield this compound.[9]

Forced Degradation Study (Oxidative Stress)

The following protocol, based on the study by Tazesh et al., can be used to assess the oxidative stability of this compound.[4][5][6]

-

Sample Preparation: Prepare a standard solution of this compound in a suitable organic solvent (e.g., a mixture of THF, acetonitrile, methanol, water, and acetic acid).[5]

-

Stress Condition: Induce oxidative stress by adding a solution of hydrogen peroxide (H₂O₂) to the this compound solution.

-

Incubation: Maintain the reaction mixture at a constant temperature and monitor over time.

-

Analysis: At specified time intervals, withdraw aliquots of the reaction mixture and analyze the concentration of the remaining this compound using a stability-indicating HPLC-UV/PDA method.[5]

-

Kinetic Analysis: Plot the concentration of this compound versus time to determine the degradation kinetics.

High-Performance Liquid Chromatography (HPLC) Analysis

A validated HPLC method is crucial for accurately quantifying this compound and its degradation products.

| Parameter | Condition | References |

| Column | C18 | [5] |

| Mobile Phase | A mixture of Tetrahydrofuran, Acetonitrile, Methanol, Deionized Water, and Acetic Acid (e.g., 35:30:29:5:1 v/v/v/v/v) | [5] |

| Detection | UV/PDA at 250 nm | [5][10] |

| Flow Rate | 0.8 - 1.5 mL/min | [10] |

| Column Temperature | 25 - 45 °C | [10] |

Signaling Pathways and Mechanisms of Action

The primary mechanism of action of this compound as a skin-lightening agent is its ability to deliver kojic acid to the skin, which then inhibits the enzyme tyrosinase, a key enzyme in the melanin synthesis pathway.[7][11]

Experimental and Logical Workflows

Forced Degradation Study Workflow

A systematic approach is necessary for conducting forced degradation studies to ensure reliable and reproducible results.

Conclusion

This compound offers significant advantages over kojic acid in terms of stability in cosmetic and pharmaceutical formulations. While it is generally more resistant to heat, light, and oxidation, it is important for researchers and formulators to be aware of its potential for degradation under specific conditions, particularly oxidative stress and in aqueous environments. The primary degradation pathway under oxidative conditions appears to involve the opening of the pyrone ring. Its mechanism of action relies on enzymatic hydrolysis in the skin to release the active kojic acid. Further research, particularly utilizing techniques like TGA for thermal decomposition analysis and advanced analytical methods like LC-MS and NMR for the definitive identification of degradation products, would provide a more complete understanding of the stability and degradation profile of this important active ingredient.

References

- 1. mdpi.com [mdpi.com]

- 2. preprints.org [preprints.org]

- 3. magical-ariya.com.ua [magical-ariya.com.ua]

- 4. researchgate.net [researchgate.net]

- 5. Comparative Stability of Two Anti-hyperpigmentation Agents: Kojic Acid as a Natural Metabolite and Its Di-Palmitate Ester, Under Oxidative Stress; Application to Pharmaceutical Formulation Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparative Stability of Two Anti-hyperpigmentation Agents: Kojic Acid as a Natural Metabolite and Its Di-Palmitate Ester, Under Oxidative Stress; Application to Pharmaceutical Formulation Design [apb.tbzmed.ac.ir]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. What Is Kojic Acid Dipalmitate? | OCTAGONCHEM [octagonchem.com]

- 10. CN1188700C - Method for quantitatively analyzing this compound and use thereof - Google Patents [patents.google.com]

- 11. Structural Characterization and In Vitro Antioxidant Activity of this compound Loaded W/O/W Multiple Emulsions Intended for Skin Disorders - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Analysis of Kojic Dipalmitate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of Kojic Dipalmitate (KDP), a widely used active ingredient in the cosmetics and pharmaceutical industries. KDP, an ester derivative of Kojic Acid, is favored for its enhanced stability and lipophilicity, making it a superior alternative for topical applications.[1][2][3][4] Accurate characterization of this molecule is paramount for quality control, formulation development, and regulatory compliance. This document outlines the expected spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols.

Molecular Structure of this compound

This compound (2-(palmitoyloxymethyl)-5-(palmitoyloxy)-4H-pyran-4-one) is synthesized by the esterification of the two hydroxyl groups of Kojic Acid with palmitic acid.[1][2][5]

The structure consists of a γ-pyrone ring core with two long-chain palmitoyl groups attached. This structure dictates the characteristic signals observed in various spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR are essential for confirming its structure.

2.1. Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on the pyranone ring and the long palmitoyl chains.

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~6.50 | Singlet | 1H | H-3 proton on the pyranone ring |

| ~8.00 | Singlet | 1H | H-6 proton on the pyranone ring |

| ~5.10 | Singlet | 2H | Methylene protons (-CH₂-) adjacent to the pyranone ring |

| ~2.30 | Triplet | 4H | α-Methylene protons (-CH₂-COO-) of the palmitoyl chains |

| ~1.60 | Multiplet | 4H | β-Methylene protons (-CH₂-CH₂-COO-) of the palmitoyl chains |

| ~1.25 | Multiplet | 48H | Methylene protons (-(CH₂)₁₂-) of the palmitoyl chains |

| ~0.88 | Triplet | 6H | Terminal methyl protons (-CH₃) of the palmitoyl chains |

2.2. Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on the carbon skeleton of this compound.

| Chemical Shift (δ) (ppm) | Assignment |

| ~173.0 | Carbonyl carbons (-COO-) of the ester groups |

| ~177.0 | Carbonyl carbon (C=O) of the pyranone ring |

| ~158.0 | C-5 of the pyranone ring |

| ~141.0 | C-2 of the pyranone ring |

| ~146.0 | C-6 of the pyranone ring |

| ~112.0 | C-3 of the pyranone ring |

| ~61.0 | Methylene carbon (-CH₂-) adjacent to the pyranone ring |

| ~34.0 | α-Methylene carbons (-CH₂-COO-) of the palmitoyl chains |

| ~25.0 | β-Methylene carbons (-CH₂-CH₂-COO-) of the palmitoyl chains |

| ~22.0 - 32.0 | Methylene carbons (-(CH₂)₁₂-) of the palmitoyl chains |

| ~14.0 | Terminal methyl carbons (-CH₃) of the palmitoyl chains |

2.3. Experimental Protocol for NMR Spectroscopy

A standard protocol for obtaining NMR spectra of this compound is as follows:

-

Sample Preparation: Dissolve 10-20 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃). The use of an internal standard such as tetramethylsilane (TMS) is recommended for accurate chemical shift referencing.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a standard pulse sequence.

-

Set the spectral width to cover the range of 0-10 ppm.

-

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Employ a proton-decoupled pulse sequence to obtain singlets for each unique carbon.

-

A wider spectral width (e.g., 0-200 ppm) is necessary.

-

A greater number of scans and a longer relaxation delay may be required due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

3.1. Predicted IR Absorption Bands

The IR spectrum of this compound is expected to exhibit the following key absorption bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2920, ~2850 | Strong | C-H stretching of the long alkyl chains |

| ~1740 | Strong | C=O stretching of the ester groups |

| ~1660 | Strong | C=O stretching of the γ-pyrone ring |

| ~1620, ~1470 | Medium | C=C stretching of the pyranone ring |

| ~1240, ~1170 | Strong | C-O stretching of the ester groups |

3.2. Experimental Protocol for FT-IR Spectroscopy

For a solid sample like this compound, the following protocol can be used:

-

Sample Preparation (KBr Pellet Method):

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

-

-

Data Processing: The software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and can provide information about the structure through fragmentation patterns.

4.1. Predicted Mass Spectrometry Data

Using a soft ionization technique like Electrospray Ionization (ESI), the following ions are expected:

| m/z | Assignment |

| 619.9 | [M+H]⁺ (protonated molecular ion) |

| 641.9 | [M+Na]⁺ (sodium adduct of the molecular ion) |

| 363.3 | Fragment ion corresponding to the loss of one palmitoyl group |

| 255.2 | Fragment ion corresponding to the palmitoyl cation (C₁₆H₃₁O)⁺ |

4.2. Experimental Protocol for ESI-MS

A general protocol for ESI-MS analysis of this compound is:

-

Sample Preparation:

-

Dissolve a small amount of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[9][10]

-

Further dilute the stock solution to a final concentration of about 1-10 µg/mL with the same solvent.[9][10]

-

To promote the formation of protonated molecules, a small amount of formic acid (e.g., 0.1%) can be added to the solvent.[9]

-

-

Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 100-1000).

-

Optimize source parameters such as capillary voltage and temperature to obtain a stable signal.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and any significant fragment ions.

Workflow and Visualization

The overall process of spectroscopic analysis for the structural confirmation of this compound can be visualized as a logical workflow.

Caption: Workflow for the spectroscopic analysis of this compound.

This in-depth technical guide provides the foundational spectroscopic information and methodologies required for the robust characterization of this compound. The presented data and protocols are essential for ensuring the quality and consistency of this important active ingredient in research and product development.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. benchchem.com [benchchem.com]

- 3. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 4. benchchem.com [benchchem.com]

- 5. aocs.org [aocs.org]

- 6. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]

- 7. aerosol.chem.uci.edu [aerosol.chem.uci.edu]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 10. massspec.web.ox.ac.uk [massspec.web.ox.ac.uk]

The Advent of a Stable Skin Lightening Agent: A Technical Guide to the Discovery and Origin of Kojic Dipalmitate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kojic dipalmitate, a diester derivative of kojic acid, has emerged as a cornerstone in the field of dermatological and cosmetic science for its potent skin lightening capabilities and superior stability. This technical guide provides an in-depth exploration of the discovery, origin, and fundamental characteristics of this compound. It details the evolution from its parent compound, kojic acid, a natural fungal metabolite, to the chemically refined and more stable this compound. This document outlines the key synthetic pathways, presents a comprehensive summary of its physicochemical properties in a comparative format, and elucidates its mechanism of action as a tyrosinase inhibitor within the intricate melanin synthesis pathway. Detailed experimental protocols for both chemical and enzymatic synthesis are provided to facilitate further research and development.

Introduction: From Fungal Metabolite to Cosmetic Staple

The journey of this compound begins with its precursor, kojic acid. Kojic acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one) is a naturally occurring hydrophilic fungal metabolite.[1] Its discovery dates back to 1907 by Japanese scientists studying the metabolic products of Aspergillus oryzae, a fungus integral to the fermentation of traditional Japanese products like sake and soy sauce.[1][2] The observation that the hands of sake brewers were exceptionally smooth and fair led to the investigation and eventual isolation of kojic acid as the active skin lightening agent.

However, the widespread application of kojic acid in cosmetic formulations was hampered by its inherent instability. It is prone to degradation upon exposure to heat, light, and air, often leading to discoloration (browning) of the final product. This instability necessitated the development of a more robust derivative, leading to the synthesis of this compound. By esterifying the two hydroxyl groups of kojic acid with palmitic acid, a saturated fatty acid, this compound was created, offering enhanced lipophilicity and significantly improved stability without compromising its efficacy.

Synthesis of this compound: Chemical and Enzymatic Routes

The synthesis of this compound can be achieved through both chemical and enzymatic methods. The choice of method often depends on the desired yield, purity, and environmental considerations.

Chemical Synthesis

Chemical synthesis is a widely employed method for the production of this compound. A common approach involves the esterification of kojic acid with palmitoyl chloride in the presence of a base and a suitable solvent.

Experimental Protocol: Chemical Synthesis of this compound

-

Materials:

-

Kojic acid

-

Palmitoyl chloride

-

Pyridine (or another suitable base)

-

Acetone (or another suitable solvent)

-

Deionized water

-

-

Procedure:

-

Dissolve a specific molar equivalent of kojic acid in a mixture of acetone and pyridine in a reaction vessel equipped with a stirrer and a dropping funnel.

-

Slowly add a stoichiometric excess of palmitoyl chloride to the solution at room temperature with continuous stirring.

-

Allow the reaction to proceed for a defined period (typically several hours) until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is typically quenched with cold water to precipitate the crude this compound.

-

The precipitate is then filtered, washed multiple times with cold water to remove impurities, and dried under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) to obtain a white, flaky crystalline product.

-

A high yield of this compound can be achieved using this method.

Enzymatic Synthesis

Enzymatic synthesis offers a more environmentally friendly alternative to chemical methods, often proceeding under milder reaction conditions with high specificity. Lipases are commonly used to catalyze the esterification of kojic acid with palmitic acid.

Experimental Protocol: Enzymatic Synthesis of this compound

-

Materials:

-

Kojic acid

-

Palmitic acid

-

Immobilized lipase (e.g., from Candida antarctica, Novozym 435)

-

Anhydrous organic solvent (e.g., acetone, tert-butanol)

-

-

Procedure:

-

Combine kojic acid and palmitic acid in a specific molar ratio in an anhydrous organic solvent within a reaction vessel.

-

Add the immobilized lipase to the mixture.

-

The reaction is typically carried out at a controlled temperature (e.g., 50-60 °C) with constant agitation for an extended period (e.g., 24-48 hours).

-

The progress of the reaction can be monitored by analyzing samples periodically using techniques like high-performance liquid chromatography (HPLC).

-

Once the desired conversion is achieved, the immobilized enzyme is removed by filtration for potential reuse.

-

The solvent is then evaporated under reduced pressure, and the resulting crude product is purified, often by recrystallization, to yield this compound.

-

The yield of the enzymatic synthesis can be influenced by factors such as the choice of enzyme, solvent, temperature, and substrate molar ratio.

Logical Relationship of Synthesis

References

Methodological & Application

"HPLC method for quantification of Kojic dipalmitate in creams"

An HPLC Method for the Quantification of Kojic Dipalmitate in Cream Formulations

This document provides a comprehensive guide for the quantification of this compound in cosmetic cream formulations using High-Performance Liquid Chromatography (HPLC) with UV detection. This method is tailored for researchers, scientists, and professionals in drug development and cosmetic quality control.

Introduction

This compound, an ester of kojic acid, is a popular skin-lightening agent used in various cosmetic products due to its enhanced stability compared to kojic acid.[1][2] It functions by inhibiting tyrosinase, a key enzyme in melanin production.[3][4] Accurate quantification of this compound in cream formulations is crucial for ensuring product quality, efficacy, and safety. This application note details a robust and validated reversed-phase HPLC (RP-HPLC) method for this purpose.

Principle

The method employs reversed-phase chromatography to separate this compound from other components in the cream matrix. A C18 column is used as the stationary phase, and a mobile phase consisting of a mixture of organic solvents facilitates the separation.[5][6] Quantification is achieved by detecting the analyte using a UV detector at a specific wavelength and comparing the peak area to a standard calibration curve.

Materials and Reagents

-

This compound analytical standard: (Purity ≥ 98%)

-

HPLC grade solvents:

-

Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

Acetonitrile (ACN)

-

-

High-purity water

-

Cream base (for validation experiments)

-

0.45 µm syringe filters

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The following chromatographic conditions have been found to be effective for the analysis of this compound:

| Parameter | Condition |

| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Tetrahydrofuran : Methanol (25:75 v/v)[5][6] |

| Flow Rate | 1.0 mL/min[5] |

| Injection Volume | 20 µL |

| Column Temperature | 35°C[5][6] |

| Detection Wavelength | 250 nm[5][6] |

| Run Time | Approximately 10 minutes |

Experimental Protocols

-

Stock Standard Solution (1000 µg/mL): Accurately weigh 25 mg of this compound standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with tetrahydrofuran.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the range of 1-50 µg/mL.[3] A typical calibration curve can be constructed using concentrations of 5, 10, 20, 30, 40, and 50 µg/mL.

-

Accurately weigh approximately 1.0 g of the cream sample into a 50 mL centrifuge tube.

-

Add 20 mL of tetrahydrofuran to the tube.

-

Vortex the mixture for 5 minutes to disperse the cream and dissolve the this compound.

-

Place the tube in an ultrasonic bath for 15 minutes to ensure complete extraction.

-

Centrifuge the mixture at 4000 rpm for 10 minutes to separate the excipients.

-